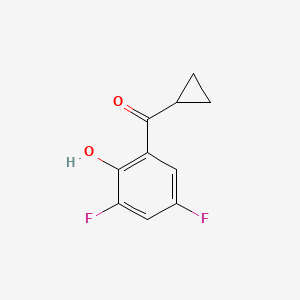
2-Cyclopropanecarbonyl-4,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-4,6-difluorophenol is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with two fluorine atoms at the 4 and 6 positions. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4,6-difluorophenol typically involves the reaction of cyclopropanecarbonyl chloride with 4,6-difluorophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropanecarbonyl chloride+4,6-difluorophenol→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-4,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-Cyclopropanecarbonyl-4,6-difluorophenol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-4,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropane ring and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: A simpler analog with a single fluorine atom.
2,4-Difluorophenol: Similar structure but lacks the cyclopropane and carbonyl groups.
2,6-Difluorophenol: Similar structure but lacks the cyclopropane and carbonyl groups.
Uniqueness
2-Cyclopropanecarbonyl-4,6-difluorophenol is unique due to the presence of both the cyclopropane ring and the carbonyl group, which can significantly influence its chemical reactivity and biological activity compared to simpler fluorophenols.
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
cyclopropyl-(3,5-difluoro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8F2O2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2 |
InChI Key |
IWBOTNQCVJHHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)
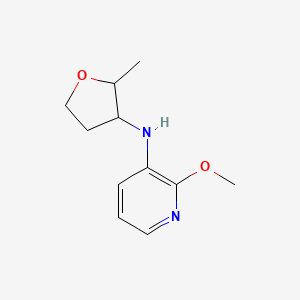
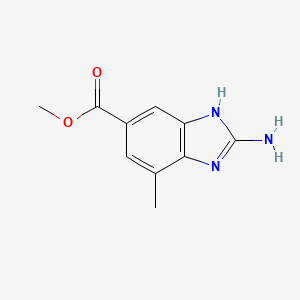
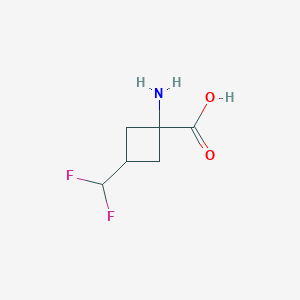
![((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)
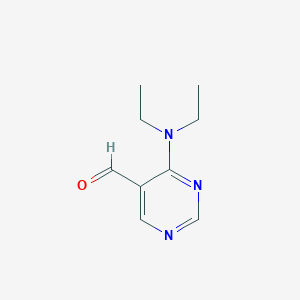
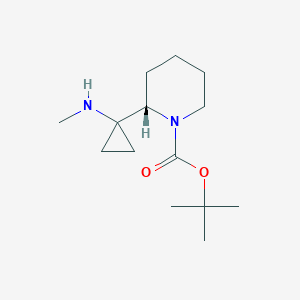
![2,8-Dioxaspiro[4.5]decan-6-one](/img/structure/B13325730.png)


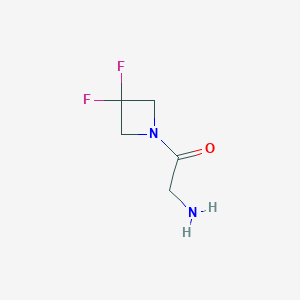


![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
